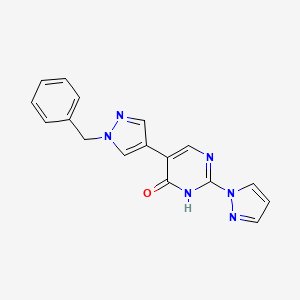![molecular formula C16H22ClN3O2 B13867156 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperazine moiety, and a chlorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Coupling with Morpholine: The final step involves coupling the chlorinated phenyl-piperazine intermediate with morpholine under appropriate conditions, such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Biology: It serves as a tool compound to investigate biological pathways and processes.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl group can enhance binding affinity through halogen bonding . The morpholine ring can contribute to the overall stability and solubility of the compound in biological systems .
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, piperazine moiety, and chlorinated phenyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C16H22ClN3O2 |
|---|---|
分子量 |
323.82 g/mol |
IUPAC名 |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-13(16(21)20-7-9-22-10-8-20)1-2-14(15)12-19-5-3-18-4-6-19/h1-2,11,18H,3-10,12H2 |
InChIキー |
ROFCWAHEFKSVTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)


![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)

